molecular formula C16H21NO5 B3079593 (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1071536-17-8

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3079593
CAS No.: 1071536-17-8
M. Wt: 307.34 g/mol
InChI Key: LVQXQKXCMBOFAI-DOMZBBRYSA-N
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Description

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a chiral piperidine-based compound of significant interest in medicinal chemistry and oncology research. This chemical serves as a key intermediate and functional scaffold in the discovery of novel therapeutic agents . Its primary research value lies in its potential as a proteasome inhibitor for the study and treatment of multiple myeloma, a hematological cancer . The proteasome is a validated target in cancer therapy, and research into new inhibitors like those derived from this chemotype is crucial for overcoming drug resistance in relapsed/refractory disease . Furthermore, structurally related compounds featuring the 1-ethyl-6-oxopiperidine core have been identified as promising small-molecule ligands for the RNA-binding protein HuR, a target upregulated in several cancers, suggesting wider applicability in cancer research and drug discovery . The (2R,3R) absolute stereochemistry is critical for the intended biological activity, highlighting the importance of high stereochemical purity . This product is provided with a guaranteed purity of 98% . It is classified as potentially harmful and may cause skin, eye, or respiratory irritation; researchers should consult the Safety Data Sheet (SDS) for detailed handling instructions . This product is for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-4-17-14(18)8-7-12(16(19)20)15(17)11-6-5-10(21-2)9-13(11)22-3/h5-6,9,12,15H,4,7-8H2,1-3H3,(H,19,20)/t12-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXQKXCMBOFAI-DOMZBBRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS No. 1071536-17-8) belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H21NO5
  • Molecular Weight : 307.35 g/mol
  • Purity : 98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . The biological activity is often assessed using various cancer cell lines, with significant findings reported in the context of lung adenocarcinoma (A549 cells).

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several derivatives, it was found that:

  • Compound Performance : The compound exhibited moderate cytotoxicity against A549 cells with a post-treatment viability ranging from 78% to 86% at a concentration of 100 µM. This suggests some level of efficacy but indicates that further structural modifications may enhance activity .
  • Structure-Activity Relationship (SAR) : The conversion of related compounds into different functional groups (e.g., hydrazones) demonstrated improved anticancer activity, indicating that structural modifications can significantly influence biological outcomes .
CompoundViability (%)Remarks
This compound78–86Moderate activity
Hydrazone derivative64Enhanced activity compared to parent compound

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been explored, particularly against multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity:

  • Screening Results : The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus, showing promising results against certain resistant strains .
PathogenInhibition Zone (mm)Remarks
Klebsiella pneumoniae15Moderate inhibition
Staphylococcus aureus20Significant inhibition

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest interactions with key cellular proteins involved in signaling pathways related to cancer cell proliferation and survival.

HuR Protein Interaction

A study on related compounds indicated that they could bind to the HuR protein, which is known to play a role in RNA stability and translation regulation in cancer cells. This interaction may contribute to the observed antiproliferative effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Features

Compound Name CAS Molecular Formula MW (g/mol) Substituent Position Ring System Stereochemistry Availability
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid 1212402-67-9 C₁₆H₂₁NO₅ 307.34 2,4-dimethoxyphenyl Piperidine (2R,3R) Discontinued
(2R,3R)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid 1082648-59-6 C₁₆H₂₁NO₅ 307.34 2,5-dimethoxyphenyl Piperidine (2R,3R) Not specified
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid 1071536-21-4 C₁₅H₁₉NO₅ 293.32 3,4-dimethoxyphenyl Pyrrolidine (2R,3R) Not specified
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid 1212189-30-4 C₁₅H₁₉NO₄ 277.32 4-methoxyphenyl Piperidine (2R,3R) Not specified
(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid 1415811-48-1 C₁₅H₁₉NO₃ 261.32 4-methylphenyl Piperidine (2S,3S) Discontinued

Key Comparative Insights

Substituent Position and Electronic Effects

  • 2,4-Dimethoxy vs. 2,5-Dimethoxy (Piperidine Analogs) : The target compound’s 2,4-dimethoxyphenyl group differs from the 2,5-isomer (CAS 1082648-59-6) in electronic distribution. The 2,4-substitution may enhance steric hindrance and alter π-π stacking interactions compared to the 2,5-analog .

Ring System Impact

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring (target compound) offers greater conformational flexibility compared to the five-membered pyrrolidine analog. This difference could influence binding kinetics and metabolic stability .

Stereochemical Considerations

  • (2R,3R) vs. (2S,3S): The (2S,3S)-configured analog (CAS 1415811-48-1) replaces dimethoxy with a 4-methylphenyl group. This stereochemical inversion, combined with a non-polar methyl substituent, likely reduces solubility and alters target selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can purity be ensured during scale-up?

  • Methodological Answer : The synthesis of piperidine derivatives typically involves multi-step reactions, including cyclization, functional group modifications, and stereochemical control. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) or copper-mediated cyclization (as seen in oxazolo-pyridine synthesis ) can be adapted. Key steps include protecting the carboxylic acid group during reactions to prevent side interactions. Purification often employs reverse-phase HPLC or column chromatography with gradients optimized for polar intermediates. Purity validation requires ≥95% by HPLC (C18 column, UV detection at 254 nm) and corroboration via LC-MS .

Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H- and 13^13C-NMR are essential for verifying the 2,4-dimethoxyphenyl substitution pattern and ethyl group placement. Nuclear Overhauser Effect (NOE) experiments confirm (2R,3R) stereochemistry by analyzing spatial proximity of protons .
  • X-ray Crystallography : For absolute configuration confirmation, single-crystal diffraction is preferred, though this requires high-purity crystalline material .
  • Chiral HPLC : To resolve enantiomeric impurities, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. Piperidine rings and ester groups are prone to hydrolysis under acidic/basic conditions, requiring pH 6–8 for storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For long-term storage, lyophilization and desiccation are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents like DMSO). Standardize protocols by:

  • Enzyme Source : Use recombinant enzymes from the same expression system (e.g., E. coli vs. mammalian cells).
  • Control Experiments : Include known inhibitors (e.g., pepstatin A for aspartyl proteases) to validate assay sensitivity.
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across studies, accounting for batch-to-batch compound variability .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases, GPCRs). Prioritize targets with structural homology to known piperidine-binding proteins .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the dimethoxyphenyl ring .

Q. What experimental designs are optimal for studying the stereochemical impact on biological activity?

  • Methodological Answer :

  • Stereoisomer Synthesis : Prepare all four stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) via chiral auxiliary methods or enzymatic resolution.
  • Activity Comparison : Test isomers in parallel assays (e.g., cellular uptake, receptor binding). The (2R,3R) configuration often shows enhanced activity due to spatial alignment with target pockets, as seen in analogous piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

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